5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol
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Overview
Description
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol: is an organic compound with the molecular formula C13H16O2 It belongs to the class of biphenyl derivatives, characterized by the presence of a methoxy group and a hydroxyl group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-methoxy-2-tetralone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the corresponding biphenyl precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- 5-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine
Uniqueness
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64252-19-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-4-methoxyphenol |
InChI |
InChI=1S/C13H16O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h3,5,7-10,14H,2,4,6H2,1H3 |
InChI Key |
IUDAIWVBKKZXMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2CCCC=C2 |
Origin of Product |
United States |
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